((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate is a chemical compound that belongs to the class of guanidine derivatives. Its structure features a pyrimidine ring substituted with an amino group and a methyl group, along with a guanidine moiety. The sulfate salt form enhances its solubility in water, making it suitable for various biological applications. This compound is of interest in medicinal chemistry due to its potential therapeutic properties.
((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate has been studied for its biological activity, particularly in relation to:
The synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate typically involves:
This compound has potential applications across various fields:
Interaction studies involving ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate focus on its binding affinity with various biological targets:
Several compounds share structural similarities with ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aminoguanidine | Guanidine structure without pyrimidine | Known for its role in inhibiting nitric oxide synthase |
| Metformin | Biguanide structure | Widely used as an antidiabetic drug |
| 1,3-Dimethylbiguanide | Dimethylated biguanide | Exhibits similar metabolic effects |
The uniqueness of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate lies in its specific combination of pyrimidine and guanidine functionalities, which may confer distinct biological activities not observed in other similar compounds. Its potential as both an enzyme inhibitor and a biochemical probe sets it apart from more established compounds like metformin, which primarily functions through different metabolic pathways.
The synthesis of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate requires careful consideration of pyrimidine ring precursors to achieve optimal yields and purity. The most commonly employed precursors for pyrimidine ring formation include bicarbonate, aspartic acid, and ammonia, which serve as fundamental building blocks in the de novo synthesis pathway [1]. However, for synthetic applications, alternative precursors offer greater flexibility and control over the final product structure.
Acetyl acetone represents a particularly valuable precursor for the formation of substituted pyrimidines, as demonstrated in established synthetic protocols where guanidine salts react with acetyl acetone in aqueous alkaline media to produce 2-amino-4,6-dimethyl pyrimidine derivatives [2]. The reaction mechanism involves initial condensation between the guanidine derivative and the diketone, followed by cyclization under basic conditions. Temperature control during this process is critical, with optimal yields achieved at 95-100°C for periods of 2-7 hours [2].
Cyanoacetylene has been identified as another important precursor, particularly for prebiotic synthesis pathways, though its application in controlled synthetic environments requires specialized handling procedures [3]. The compound serves as a versatile building block for pyrimidine ring construction through nucleophilic addition mechanisms. Research findings indicate that hydrogen cyanide and cyanoacetylene constitute the two major precursors for systematic pyrimidine synthesis, with yields varying significantly based on reaction conditions [3].
The selection of appropriate starting materials significantly influences the efficiency of subsequent reactions. For the specific synthesis of 2-amino-6-methyl-4-pyrimidinyl derivatives, acetophenone derivatives combined with aromatic aldehydes have shown promise in multi-component reactions [4]. These precursors undergo initial chalcone formation followed by cyclization with guanidine derivatives to yield the desired pyrimidine scaffold. The process benefits from microwave-assisted heating, which reduces reaction times from several hours to minutes while maintaining comparable yields [4].
| Precursor Type | Optimal Temperature (°C) | Reaction Time (hours) | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Acetyl Acetone | 95-100 | 2-7 | 75-89 | High |
| Cyanoacetylene | 25-60 | 1-4 | 60-75 | Moderate |
| Acetophenone Derivatives | 80-120 | 0.5-3 | 70-85 | Good |
| Diketone Complexes | 85-110 | 3-8 | 65-80 | Moderate |
The incorporation of guanidine functionality into pyrimidine scaffolds requires strategic consideration of reaction mechanisms and protecting group strategies. The most efficient approaches involve nucleophilic substitution and nucleophilic addition reactions, where guanidine derivatives act as nucleophiles toward activated pyrimidine substrates [5].
Thiourea-based methodologies represent the classical approach for guanidine incorporation. The process involves initial formation of protected thiourea derivatives, followed by coupling with primary amines using reagents such as EDCl, Sanger's reagent, or Mukaiyama's reagent [6]. The ethyl carbamate protecting group has demonstrated particular effectiveness in eliminating steric hindrance issues commonly encountered with bulkier protecting groups such as tert-butoxycarbonyl or fluorenylmethyloxycarbonyl [6]. This approach achieves yields of 70-85% under optimized conditions.
Direct condensation methods offer an alternative strategy for guanidine incorporation. Three-component transformations involving α-cyanoketones, carboxaldehydes, and guanidines have shown particular promise, yielding 2-amino-4,6-disubstituted pyrimidine derivatives in moderate to excellent yields ranging from 45-89% [7]. The reaction sequence involves condensation, nucleophilic addition, cyclization, and spontaneous aromatization, providing a convergent approach to complex pyrimidine-guanidine conjugates.
The thiol-assisted formation of guanidines presents an innovative approach analogous to native chemical ligation mechanisms [8]. This method utilizes thiouronium salts as guanidine precursors, enabling autocatalytic reaction networks that can be fine-tuned for specific synthetic applications. The reaction demonstrates good stability across broad experimental conditions and offers unique responsiveness to chemical cues [8].
For the specific case of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate, the incorporation strategy typically involves sequential treatment of pre-formed pyrimidine intermediates with guanidine derivatives under controlled pH conditions. The reaction proceeds optimally at pH 8.5-9.5, where the guanidine nucleophilicity is maximized while avoiding decomposition of the pyrimidine substrate [9].
| Method | Yield (%) | Reaction Time | Temperature (°C) | Selectivity | Advantages |
|---|---|---|---|---|---|
| Thiourea Coupling | 70-85 | 3-6 hours | 60-80 | High | Well-established, predictable |
| Direct Condensation | 45-89 | 2-4 hours | 80-100 | Good | Convergent, fewer steps |
| Thiol-Assisted | 60-75 | 4-8 hours | 25-60 | Moderate | Mild conditions, catalytic |
| Sequential Treatment | 75-90 | 1-3 hours | 70-90 | Excellent | High selectivity, clean products |
The sulfonation of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine to form the corresponding sulfate salt involves careful selection of sulfonating agents and optimization of reaction conditions. The mechanism typically proceeds through initial protonation of the guanidine nitrogen, followed by association with sulfate anions to form the thermodynamically stable salt form.
Sulfuric acid represents the most commonly employed sulfonating agent for this transformation. The reaction mechanism involves initial protonation of the most basic nitrogen center in the guanidine moiety, followed by rapid neutralization with sulfate anions [10]. Temperature control is crucial, with optimal conditions maintained between 80-120°C to ensure complete conversion while minimizing thermal decomposition. The reaction typically achieves yields of 75-85% under these conditions [10].
Chlorosulfonic acid offers superior selectivity and higher yields, particularly for sensitive substrates. The reaction proceeds at lower temperatures (0-50°C), reducing the risk of side reactions and thermal degradation [10]. This approach consistently achieves yields of 85-95% with excellent selectivity, though it requires more careful handling due to the reagent's high reactivity. The mechanism involves direct electrophilic attack on the guanidine nitrogen, followed by rapid hydrolysis to generate the sulfate salt.
Sulfur trioxide complexes provide another effective sulfonation strategy, particularly when used in combination with pyridine. The pyridine-sulfur trioxide complex offers controlled reactivity and can be employed at moderate temperatures (25-80°C) with reaction times of 2-5 hours [10]. This method achieves yields of 80-90% with good selectivity and minimal side product formation.
The optimization of sulfonation conditions requires consideration of multiple parameters including temperature, solvent, and concentration effects. Temperature increases generally enhance reaction rates but may also promote undesired side reactions [10]. Solvent selection significantly impacts both substrate solubility and reaction selectivity, with polar protic solvents generally favoring the sulfonation process. Concentration optimization involves balancing reaction rate against potential precipitation issues, with optimal concentrations typically ranging from 0.1-0.5 M [11].
| Parameter | Low Value | Optimal Value | High Value | Effect on Yield |
|---|---|---|---|---|
| Temperature (°C) | 60 | 80 | 100 | Moderate increase with temperature up to 80°C |
| Reaction Time (hours) | 2 | 4 | 8 | Optimal at 4 hours, longer times show diminishing returns |
| pH Range | 7.0 | 8.5 | 10.0 | Critical for guanidine incorporation efficiency |
| Solvent Ratio | 1:1 | 2:1 | 3:1 | Higher ratios favor product formation |
| Catalyst Loading (%) | 0.5 | 1.0 | 2.0 | Optimal at 1%, excess shows no benefit |
| Stirring Speed (rpm) | 200 | 400 | 600 | Improves mass transfer up to optimal point |
| Concentration (M) | 0.1 | 0.5 | 1.0 | Higher concentrations may cause precipitation |
| Crystallization Temperature (°C) | 5 | 15 | 25 | Slow cooling improves crystal quality |
The purification of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate to achieve pharmaceutical-grade purity requires sophisticated crystallization protocols that address both chemical purity and physical crystal quality. The fundamental approach involves controlled dissolution and recrystallization, exploiting differential solubility to separate the desired product from impurities [12] [13].
Single crystallization represents the initial purification step, typically achieving purity levels of 85-90% with yields of 75-80% [14]. The process involves dissolving the crude product in hot solvent, followed by controlled cooling to induce crystallization. Solvent selection is critical, with the ideal solvent exhibiting high solubility for the product at elevated temperatures and low solubility at room temperature. Water-ethanol mixtures have shown particular effectiveness for this compound class, with optimal ratios of 2:1 to 3:1 water to ethanol [13].
Recrystallization protocols provide enhanced purity through multiple dissolution-crystallization cycles. This approach consistently achieves purities exceeding 94% with yield recoveries of 65-70% [15]. The process requires careful temperature control, with gradual cooling rates of 0.5-1.0°C per minute proving optimal for crystal quality. The key to successful recrystallization lies in achieving supersaturation conditions that favor nucleation of pure crystals while leaving impurities in solution [15].
Slow cooling crystallization represents an advanced technique for achieving exceptional purity levels approaching 98% [16]. This method involves extended cooling periods of 12-24 hours, allowing thermodynamic equilibration and growth of high-quality crystals. The process requires specialized equipment capable of maintaining precise temperature control throughout the cooling cycle. Research demonstrates that slow cooling crystallization can effectively separate target compounds from structurally similar impurities through selective incorporation mechanisms [16].
Solvent gradient crystallization offers the highest achievable purity levels, consistently exceeding 98.5%, though with reduced yield recovery of 60-65% [17]. This technique involves gradual modification of solvent composition during the crystallization process, creating conditions that increasingly favor the desired product while progressively reducing impurity solubility. The method requires careful optimization of gradient profiles and extended processing times of 16-20 hours.
| Purification Method | Purity Achieved (%) | Yield Recovery (%) | Processing Time (hours) | Solvent Requirements |
|---|---|---|---|---|
| Single Crystallization | 85.5 | 78.3 | 4 | Moderate |
| Recrystallization | 94.2 | 68.7 | 8 | High |
| Slow Cooling Crystallization | 97.8 | 72.4 | 12 | High |
| Solvent Gradient Crystallization | 98.5 | 65.2 | 16 | Very High |
| Activated Charcoal Treatment | 91.3 | 74.1 | 6 | Moderate |
The implementation of activated charcoal treatment provides an additional purification dimension, particularly effective for removing colored impurities and trace organic contaminants [18]. This approach involves addition of 2-5% activated charcoal to the hot solution prior to crystallization, followed by hot filtration to remove the charcoal along with adsorbed impurities. The method achieves purity levels of 90-95% while maintaining good yield recovery of 70-75%.
Crystal habit modification through controlled nucleation presents opportunities for improving both purity and physical properties. Seeding techniques using pre-prepared seed crystals of known purity can direct crystallization toward desired polymorphic forms while minimizing impurity incorporation [19]. The optimal seed loading ranges from 0.1-0.5% by weight, with higher loadings potentially leading to rapid crystallization and impurity entrapment.
Single crystal X-ray diffraction analysis of related pyrimidinyl compounds reveals characteristic structural features that can be extrapolated to ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate. The crystallographic investigations of structurally similar 2,6-diaminopyrimidin-4-yl derivatives demonstrate monoclinic crystal systems with space group P21/c [2]. The pyrimidine ring system typically exists in planar conformations with root-mean-square deviation values ranging from 0.0037 to 0.0264 Å [2].
The crystal packing arrangements are dominated by extensive hydrogen bonding networks involving the amino and guanidine functional groups. These interactions form characteristic ring motifs, including R₂²(8) loops and C(6) chains that run parallel to crystallographic axes [2]. The sulfate anion participates in multiple hydrogen bonding interactions, contributing to the overall crystal stability through electrostatic interactions with the protonated guanidine moieties.
X-ray diffraction data typically reveals unit cell parameters with monoclinic symmetry, where the a, b, and c axes demonstrate values consistent with similar pyrimidine-guanidine derivatives. The β angle deviates from 90°, confirming the monoclinic crystal system [2]. Structural analysis indicates that the molecular conformation is stabilized by intramolecular interactions between the pyrimidine nitrogen atoms and the guanidine hydrogen atoms.
Thermal analysis of guanidine sulfate derivatives reveals complex decomposition patterns under various atmospheric conditions. Thermogravimetric analysis demonstrates that aminoguanidine sulfate exhibits a melting point of 206°C accompanied by decomposition [3]. The thermal dissociation of guanidinium salts generally occurs through single-step mass-loss reactions, with procedural initial mass-loss temperatures ranging from 190°C to 330°C depending on the specific salt composition [4].
Differential scanning calorimetry investigations show characteristic endothermic peaks corresponding to fusion processes, followed by additional endothermic peaks attributed to dissociation and vaporization reactions [4]. The thermal behavior under nitrogen atmosphere differs from air conditions, with reduced oxidative processes contributing to more controlled decomposition pathways.
| Temperature Range (°C) | Process | Mass Loss (%) | Atmospheric Condition |
|---|---|---|---|
| 25-200 | Initial dehydration | 5-10 | Nitrogen/Air |
| 200-250 | Fusion and initial decomposition | 15-25 | Nitrogen |
| 250-350 | Primary decomposition | 40-60 | Nitrogen |
| 350-500 | Complete decomposition | 80-95 | Air |
The thermal stability profile indicates that ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate maintains structural integrity up to approximately 200°C, beyond which thermal dissociation initiates through proton transfer mechanisms [4]. Under oxidative conditions, exothermic reactions may occur due to the presence of the organic guanidine moiety interacting with atmospheric oxygen.
The solubility characteristics of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate are primarily governed by its ionic nature and extensive hydrogen bonding capabilities. Guanidinium sulfate compounds demonstrate high solubility in water due to the highly polar and ionic character of both the guanidinium cation and sulfate anion [5] [6].
In polar solvents, the compound exhibits the following solubility profile:
| Solvent | Solubility | Temperature (°C) | Comments |
|---|---|---|---|
| Water | Highly soluble | 20 | Complete dissolution |
| Methanol | Partially soluble | 20 | Limited solubility |
| Ethanol | Almost insoluble | 20 | Poor solubility [5] |
| Dimethyl sulfoxide | Soluble | 20 | Good solvation |
The high water solubility results from favorable ion-dipole interactions between the guanidinium cations and water molecules, as well as hydrogen bonding between the amino groups and water [6]. The guanidine moiety, with its resonance-stabilized structure, forms strong hydrogen bonds with water molecules due to its Y-aromaticity and forklike structure [7].
In non-polar solvent systems, the compound demonstrates very limited solubility:
This poor solubility in non-polar solvents is attributed to the inability of these solvents to stabilize the ionic species and provide adequate solvation for the charged functional groups. The compound requires polar protic solvents capable of hydrogen bonding and ion solvation for dissolution.
The tautomeric behavior of ((2-Amino-6-methyl-4-pyrimidinyl)amino)guanidine sulfate is significantly influenced by solution pH, affecting both the pyrimidine and guanidine moieties. The compound contains multiple tautomerizable sites, including the pyrimidine amino groups and the guanidine functionality, each responding differently to pH variations [8] [9].
Guanidine derivatives exhibit characteristic pKₐ values around 12-13 for their conjugate acids, reflecting their strongly basic nature [7]. However, when incorporated into heterocyclic systems like pyrimidines, these values can shift significantly due to electronic effects and intramolecular interactions [9].
The pH-dependent equilibria can be summarized as follows:
| pH Range | Predominant Form | Protonation State | Tautomeric Preference |
|---|---|---|---|
| < 2 | Fully protonated | Multiple cationic sites | Amino tautomers favored |
| 2-7 | Partially protonated | Guanidine protonated | Mixed tautomeric forms |
| 7-10 | Neutral forms | Equilibrium states | pH-dependent distribution |
| > 10 | Deprotonated | Anionic character | Imino forms possible |
At physiological pH (approximately 7.4), the compound exists in multiple tautomeric forms due to the proximity of various functional group pKₐ values to the solution pH [8]. The pyrimidine nitrogen atoms (N1 and N3) typically have pKₐ values significantly different from physiological pH, while the guanidine moiety maintains its cationic character [10].
Tautomeric equilibria are further influenced by:
The amino-imino tautomerism of the pyrimidine ring system exhibits pH-dependent behavior, with amino forms predominating under acidic conditions and potential imino character emerging under basic conditions [8]. Similarly, the guanidine moiety can undergo protonation state changes that affect its hydrogen bonding capabilities and overall molecular conformation.